5-fluoro-N-(4-morpholin-4-ylphenyl)-9-oxo-10H-acridine-4-carboxamide
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Overview
Description
5-fluoro-N-(4-morpholin-4-ylphenyl)-9-oxo-10H-acridine-4-carboxamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a fluorine atom, a morpholine ring, and an acridine core, which contribute to its distinct chemical properties and biological activities.
Preparation Methods
The synthesis of 5-fluoro-N-(4-morpholin-4-ylphenyl)-9-oxo-10H-acridine-4-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the acridine core, followed by the introduction of the fluorine atom and the morpholine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.
Chemical Reactions Analysis
5-fluoro-N-(4-morpholin-4-ylphenyl)-9-oxo-10H-acridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and solubility.
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, potentially modifying the compound’s biological activity.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can replace specific atoms or groups within the molecule, leading to derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-fluoro-N-(4-morpholin-4-ylphenyl)-9-oxo-10H-acridine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting specific diseases.
Industry: The compound’s unique properties are utilized in various industrial applications, such as materials science and catalysis.
Mechanism of Action
The mechanism of action of 5-fluoro-N-(4-morpholin-4-ylphenyl)-9-oxo-10H-acridine-4-carboxamide involves its interaction with molecular targets and pathways within cells. The fluorine atom and morpholine ring contribute to its binding affinity and specificity for certain proteins or enzymes. These interactions can modulate cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar compounds to 5-fluoro-N-(4-morpholin-4-ylphenyl)-9-oxo-10H-acridine-4-carboxamide include:
- 5-fluoro-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine
- 5-fluoro-N-(oxan-4-yl)pyridin-2-amine
These compounds share structural similarities, such as the presence of a fluorine atom and heterocyclic rings. this compound is unique due to its acridine core and specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-fluoro-N-(4-morpholin-4-ylphenyl)-9-oxo-10H-acridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O3/c25-20-6-2-4-18-22(20)27-21-17(23(18)29)3-1-5-19(21)24(30)26-15-7-9-16(10-8-15)28-11-13-31-14-12-28/h1-10H,11-14H2,(H,26,30)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXCZBODJDTSPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC4=C3NC5=C(C4=O)C=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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